molecular formula C7H5Cl2NO5S B13777115 Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- CAS No. 68368-41-2

Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro-

Cat. No.: B13777115
CAS No.: 68368-41-2
M. Wt: 286.09 g/mol
InChI Key: UDOKNLFADJCCNE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid derivatives are characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring, with substituents influencing their chemical and physical properties.

  • Chlorine at positions 3 and 6 (electron-withdrawing groups),
  • Methyl at position 4 (electron-donating),
  • Nitro at position 2 (strong electron-withdrawing).

This combination of substituents enhances acidity, modifies solubility, and directs reactivity in organic synthesis.

Properties

CAS No.

68368-41-2

Molecular Formula

C7H5Cl2NO5S

Molecular Weight

286.09 g/mol

IUPAC Name

3,6-dichloro-4-methyl-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H5Cl2NO5S/c1-3-2-4(8)7(16(13,14)15)6(5(3)9)10(11)12/h2H,1H3,(H,13,14,15)

InChI Key

UDOKNLFADJCCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Chlorination Step

  • Reagents: Chlorination is performed using sulfuryl chloride or elemental chlorine in glacial acetic acid or similar solvents.
  • Process: The sulfonated intermediate is chlorinated to introduce chlorine atoms at the 3 and 6 positions of the aromatic ring.
  • Temperature and Duration: Conditions vary, but reaction is typically carried out at elevated temperatures (e.g., 70 °C) for several hours.
  • Result: Formation of 2-sulfo-4,6-dichloro-5-methylphenol intermediates, ready for subsequent nitration.

Nitration Step

  • Reagents: Concentrated nitric acid (65-98%) in the presence of sulfuric acid or mixed acid systems.
  • Solvent: Often conducted in dichloroethane or glacial acetic acid.
  • Temperature Control: Critical to maintain temperature between 30 °C and 45 °C to avoid over-nitration or side reactions.
  • Procedure: Slow dropwise addition of nitric acid to the chlorinated intermediate solution, followed by reflux for 2 hours.
  • Workup: The reaction mixture is neutralized with saturated sodium bicarbonate solution, organic solvent evaporated, and product crystallized.
  • Yield: High yields reported, up to 95% for related dichloronitrotoluene compounds.

Replacement of Sulfonic Group with Nitro Group

  • In some methods, the sulfonic acid group introduced initially is replaced by a nitro group through substitution reactions.
  • This step involves careful control of reaction conditions to ensure regioselective nitration without decomposition.
  • The process yields the target compound benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- in good purity and yield.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Sulfonation Sulfuric anhydride-dioxane complex 70 - 75 Methylene chloride, chloroform, dichloroethane ~94 Sufficient solvent to dissolve starting material; reaction time ~1 hour
Chlorination Sulfuryl chloride in glacial acetic acid ~70 Glacial acetic acid Not specified Introduces chlorine at 3 and 6 positions
Nitration 65-98% Nitric acid + sulfuric acid (mixed acid) 30 - 45 Dichloroethane, glacial acetic acid 92 - 95 Slow addition of nitric acid; reflux 2 hours; neutralization with sodium bicarbonate
Sulfonic acid replacement Substitution reaction to replace sulfonic group with nitro Variable Halogenated hydrocarbons Not specified Requires precise control to avoid side reactions

Comparative Insights from Literature

  • The method described in US Patent US3903178A emphasizes the use of sulfuric anhydride complexes and halogenated solvents to improve yield and simplify isolation steps, avoiding expensive solvents like dioxane in reduction steps.
  • Chinese patent CN102491906A highlights the preparation of related nitrobenzenesulfonic acids via nitration of p-methyl benzenesulfonic acid in sulfuric acid, achieving high yields (~94%) and purity.
  • Another Chinese patent CN112266326A details nitration of dichlorotoluene derivatives in dichloroethane with careful temperature control, yielding nitro-dichlorotoluene intermediates up to 95%.
  • These methods collectively underscore the importance of solvent choice, temperature control, and stepwise substitution to achieve the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acid derivatives with different oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC):
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- is effectively analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This approach allows for the isolation and identification of impurities in preparative separations and is scalable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
Application TypeReverse Phase HPLC

Synthesis Applications

2. Intermediate in Organic Synthesis:
The compound serves as an intermediate for synthesizing other chemical entities. For instance, it is utilized in the preparation of 2-nitro-4,6-dichloro-5-methylphenol through a series of sulfonation and chlorination reactions. This compound is significant in producing cyan couplers used in photographic materials .

Case Study: Synthesis of Cyan Couplers
A notable method involves sulfonating 4-chloro-5-methylphenol with sulfuric anhydride to form the sulfonated derivative. Subsequent chlorination and nitro group replacement yield the desired product. This process highlights the compound's utility in synthesizing complex organic molecules essential for various applications .

Biological Applications

3. Antiepileptic Activity:
Recent studies have explored the anticonvulsant properties of compounds related to benzenesulfonic acid derivatives. These investigations indicate potential therapeutic applications in treating epilepsy and related disorders .

Table 2: Antiepileptic Activity Study Results

Compound NameActivity Level
4-(2-Chloro-N-(2-phenoxyethyl)aniline)-3-[2,4-dioxo-5,5-diphenylimidazolidine-1-yl) carbonyl] sulfonic acidHigh
4-(N-(2-phenoxyethyl)aniline)-3-[2,4-dioxo-5,5-diphenylimidazolidine-1-yl) carbonyl] sulfonic acidModerate

Environmental Considerations

4. Persistence and Toxicity:
Research indicates that benzenesulfonic acid derivatives may pose environmental risks due to their persistence and potential mutagenicity. Continuous monitoring and assessment are necessary to evaluate their impact on ecosystems .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the nitro and chlorine groups can engage in redox and substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Differentiators

Acidity : The target compound’s acidity exceeds the parent acid due to nitro and chloro groups, making it suitable for acid-catalyzed reactions requiring strong Brønsted acids.

Thermal Stability : Methyl and nitro groups may increase thermal stability compared to aliphatic sulfonic acids.

Application Specificity : Unlike simpler derivatives used in detergents (e.g., xylenesulfonic acid ), this compound’s substituents suit it for high-value syntheses.

Biological Activity

Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- (commonly referred to as DCNM) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

DCNM is a derivative of benzenesulfonic acid characterized by the presence of two chlorine atoms, a methyl group, and a nitro group. Its molecular formula is C₇H₆Cl₂N₄O₃S, with a molecular weight of approximately 253.1 g/mol. The compound's structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of DCNM against various pathogens:

  • Bacterial Inhibition : Research indicates that DCNM exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested .
  • Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival. This is supported by findings that similar sulfonic acid derivatives often target bacterial cell wall synthesis .

Anticancer Activity

DCNM has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that DCNM can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer) and DU145. The IC50 values for these cell lines were reported to be around 40 µg/mL for PC3 cells after 24 hours of exposure . This suggests a dose-dependent effect where higher concentrations yield greater cytotoxicity.
  • Mechanisms : The anticancer activity may be attributed to the induction of apoptosis in cancer cells, as evidenced by chromatin condensation and DNA fragmentation observed in treated cells .

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various benzenesulfonic acid derivatives, including DCNM. They found that:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Benzenesulfonic acid derivatives6432
DCNM3264

This table illustrates that DCNM has comparable or superior antibacterial activity against certain strains when compared to other derivatives.

Study on Anticancer Properties

In another research effort focused on the anticancer potential of DCNM:

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC3402726
DU145986241

These results indicate that while both cell lines are affected by DCNM, PC3 cells are more sensitive to treatment over time .

Q & A

Q. Characterization Tools :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., NOE experiments to distinguish methyl group orientation) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry in intermediates .

Advanced Question: How do electronic and steric effects of substituents influence regioselectivity in further functionalization reactions (e.g., nucleophilic aromatic substitution)?

Methodological Answer:
The compound’s reactivity in nucleophilic substitution is governed by:

  • Electron-Withdrawing Groups (EWGs) : The nitro (-NO₂) and sulfonic acid (-SO₃H) groups activate the ring toward nucleophilic attack at positions ortho or para to these groups. Computational studies (DFT calculations) predict charge distribution and reactive sites .
  • Steric Hindrance : The 4-methyl group directs incoming nucleophiles to less hindered positions (e.g., 5-position). Kinetic vs. thermodynamic control can be studied via temperature-dependent experiments.

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